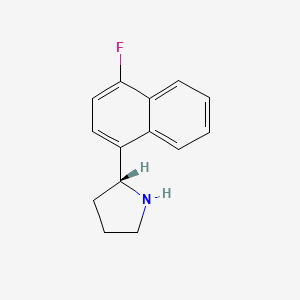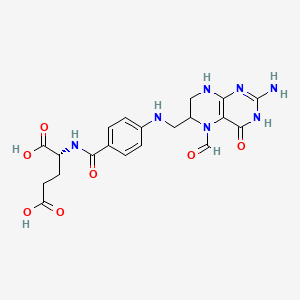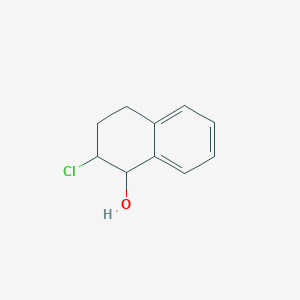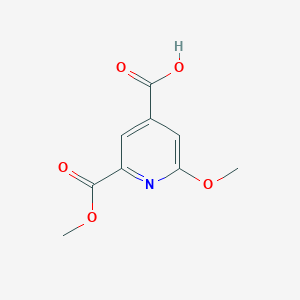
3-Oxazolidinecarboxylicacid,4-(3,4-difluorophenyl)-5-methyl-2-oxo-,4-nitrophenylester,(4R,5R)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxazolidinecarboxylicacid,4-(3,4-difluorophenyl)-5-methyl-2-oxo-,4-nitrophenylester,(4R,5R)-rel- is a complex organic compound that belongs to the class of oxazolidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of difluorophenyl and nitrophenyl groups in the molecule suggests potential biological activity and utility in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinecarboxylicacid,4-(3,4-difluorophenyl)-5-methyl-2-oxo-,4-nitrophenylester,(4R,5R)-rel- typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step may involve a nucleophilic substitution reaction where a difluorophenyl halide reacts with the oxazolidine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with 4-nitrophenol under dehydrating conditions, often using agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitrophenyl ester can yield the corresponding amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 (potassium permanganate) and CrO3 (chromium trioxide).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or H2/Pd (hydrogenation over palladium) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like AlCl3 (aluminum chloride) or FeCl3 (ferric chloride).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections or inflammatory diseases.
Biological Research: Studying the biological activity of difluorophenyl and nitrophenyl derivatives.
Industrial Chemistry: Used in the development of new materials or as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, oxazolidines can act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolidinones: Known for their antibacterial properties.
Fluorophenyl Derivatives: Often used in drug design for their enhanced metabolic stability and bioavailability.
Nitrophenyl Esters: Commonly used as intermediates in organic synthesis.
Uniqueness
The combination of oxazolidine, difluorophenyl, and nitrophenyl groups in this compound makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C17H12F2N2O6 |
|---|---|
Molekulargewicht |
378.28 g/mol |
IUPAC-Name |
(4-nitrophenyl) (4S,5S)-4-(3,4-difluorophenyl)-5-methyl-2-oxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C17H12F2N2O6/c1-9-15(10-2-7-13(18)14(19)8-10)20(16(22)26-9)17(23)27-12-5-3-11(4-6-12)21(24)25/h2-9,15H,1H3/t9-,15+/m0/s1 |
InChI-Schlüssel |
DARRWSODOOEPJH-BJOHPYRUSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](N(C(=O)O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)F)F |
Kanonische SMILES |
CC1C(N(C(=O)O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






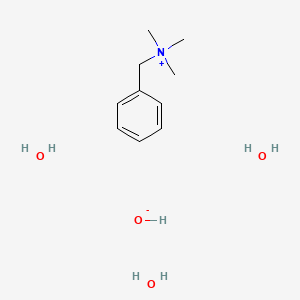



![N-[(E)-Phenylmethylidene]benzenecarboximidamide](/img/structure/B13152020.png)

